molecular formula C10H11F3O B1592136 1-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 878572-13-5

1-[2-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1592136
CAS No.: 878572-13-5
M. Wt: 204.19 g/mol
InChI Key: XTXLAKQKGNTWSR-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 2-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 2-(trifluoromethyl)benzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in alcohol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: 1-[2-(Trifluoromethyl)phenyl]propan-1-one.

    Reduction: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol.

    Substitution: 1-[2-(Trifluoromethyl)phenyl]propan-1-chloride.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)phenyl]propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    1-[2-(Trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but with the trifluoromethyl group on the third carbon.

Uniqueness

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific arrangement of the trifluoromethyl group and hydroxyl group on the phenyl-propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXLAKQKGNTWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616365
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878572-13-5
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-13-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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